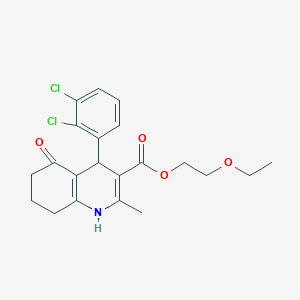

![molecular formula C27H26FN3O2 B4935124 3-[4-(diphenylmethyl)-1-piperazinyl]-1-(2-fluorophenyl)-2,5-pyrrolidinedione](/img/structure/B4935124.png)

3-[4-(diphenylmethyl)-1-piperazinyl]-1-(2-fluorophenyl)-2,5-pyrrolidinedione

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

3-[4-(diphenylmethyl)-1-piperazinyl]-1-(2-fluorophenyl)-2,5-pyrrolidinedione, also known as fipronil, is a broad-spectrum insecticide that has been widely used in agriculture and public health since its development in the 1990s. Its unique chemical structure and mode of action make it an effective tool for controlling a variety of insect pests, including fleas, ticks, ants, and cockroaches. In

Wirkmechanismus

Fipronil acts as a GABA receptor antagonist, binding to the receptor and preventing the uptake of chloride ions into neurons. This leads to hyperexcitation of the nervous system and ultimately results in paralysis and death of the insect. Fipronil is also known to affect the glutamate-gated chloride channels in insects, which further enhances its insecticidal activity.

Biochemical and physiological effects

Fipronil has been shown to have a range of biochemical and physiological effects on insects. It can disrupt the normal functioning of the nervous system, interfere with the synthesis of chitin, and affect the metabolism of lipids and carbohydrates. Fipronil has also been shown to have effects on the endocrine system, including the disruption of hormone levels and the inhibition of the enzyme acetylcholinesterase.

Vorteile Und Einschränkungen Für Laborexperimente

Fipronil has several advantages as an insecticide for use in laboratory experiments. It has a broad spectrum of activity, making it effective against a range of insect pests. It is also relatively stable and has a long residual activity, which makes it useful for controlling pests over an extended period of time. However, 3-[4-(diphenylmethyl)-1-piperazinyl]-1-(2-fluorophenyl)-2,5-pyrrolidinedione can be expensive and may have limitations in certain applications, such as in studies of insecticide resistance where alternative compounds may be more appropriate.

Zukünftige Richtungen

There are several future directions for research on 3-[4-(diphenylmethyl)-1-piperazinyl]-1-(2-fluorophenyl)-2,5-pyrrolidinedione. One area of interest is the development of new formulations and delivery methods that can improve the efficacy and safety of 3-[4-(diphenylmethyl)-1-piperazinyl]-1-(2-fluorophenyl)-2,5-pyrrolidinedione. Another area of research is the investigation of the effects of 3-[4-(diphenylmethyl)-1-piperazinyl]-1-(2-fluorophenyl)-2,5-pyrrolidinedione on non-target organisms, including beneficial insects and other wildlife. Finally, there is a need for further research into the mechanisms of insecticide resistance and the development of new strategies for controlling resistant pests.

Conclusion

In conclusion, 3-[4-(diphenylmethyl)-1-piperazinyl]-1-(2-fluorophenyl)-2,5-pyrrolidinedione is a highly effective insecticide that has been widely used in agriculture and public health for over two decades. Its unique chemical structure and mode of action make it a valuable tool for controlling a range of insect pests. However, there is still much to learn about the biochemical and physiological effects of 3-[4-(diphenylmethyl)-1-piperazinyl]-1-(2-fluorophenyl)-2,5-pyrrolidinedione, as well as its potential impact on non-target organisms. Further research is needed to fully understand the advantages and limitations of 3-[4-(diphenylmethyl)-1-piperazinyl]-1-(2-fluorophenyl)-2,5-pyrrolidinedione and to develop new strategies for controlling insect pests.

Synthesemethoden

Fipronil is synthesized from 5-amino-1-(2,6-dichloro-4-(trifluoromethyl)phenyl)-4-(trifluoromethylsulfonyl)pyrazole, which is reacted with diphenylmethylpiperazine in the presence of a palladium catalyst to yield the intermediate 3-[4-(diphenylmethyl)-1-piperazinyl]-5-amino-1-(2,6-dichloro-4-(trifluoromethyl)phenyl)-4-(trifluoromethyl)pyrazole. This intermediate is then reacted with 2-fluorobenzaldehyde and sodium hydride to produce 3-[4-(diphenylmethyl)-1-piperazinyl]-1-(2-fluorophenyl)-2,5-pyrrolidinedione.

Wissenschaftliche Forschungsanwendungen

Fipronil has been extensively studied for its insecticidal properties and has been used in a wide range of scientific research applications. It has been used to study the effects of insecticides on non-target organisms, including honeybees, earthworms, and aquatic invertebrates. Fipronil has also been used to investigate the mechanisms of insecticide resistance in pests such as the German cockroach and the diamondback moth.

Eigenschaften

IUPAC Name |

3-(4-benzhydrylpiperazin-1-yl)-1-(2-fluorophenyl)pyrrolidine-2,5-dione |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C27H26FN3O2/c28-22-13-7-8-14-23(22)31-25(32)19-24(27(31)33)29-15-17-30(18-16-29)26(20-9-3-1-4-10-20)21-11-5-2-6-12-21/h1-14,24,26H,15-19H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LZEJBMNRSOWFDU-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCN1C2CC(=O)N(C2=O)C3=CC=CC=C3F)C(C4=CC=CC=C4)C5=CC=CC=C5 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C27H26FN3O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

443.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2,4-dichloro-N-[2-(2-pyridinylthio)ethyl]benzamide](/img/structure/B4935043.png)

![5-(3,4-dimethoxybenzylidene)-3-{[(2-methoxyphenyl)amino]methyl}-1,3-thiazolidine-2,4-dione](/img/structure/B4935054.png)

![3-(4-chlorophenyl)-2-ethyl-7-[5-(methylthio)-4H-1,2,4-triazol-3-yl]pyrazolo[1,5-a]pyrido[3,4-e]pyrimidin-6(7H)-one](/img/structure/B4935062.png)

![2-[(5-methoxy-1H-benzimidazol-2-yl)thio]-1-(4-methoxyphenyl)ethanone hydrobromide](/img/structure/B4935066.png)

![N~1~-[2-(tert-butylthio)ethyl]-N~2~-(2-fluorophenyl)-N~2~-[(4-methylphenyl)sulfonyl]glycinamide](/img/structure/B4935067.png)

![3-[4-(4-chlorophenyl)-1-piperazinyl]-1-(3-methoxyphenyl)-2,5-pyrrolidinedione](/img/structure/B4935076.png)

methanone](/img/structure/B4935085.png)

![{8-[4-(2-fluorophenyl)-1-piperazinyl]-1,3-dimethyl-2,6-dioxo-1,2,3,6-tetrahydro-7H-purin-7-yl}acetic acid](/img/structure/B4935089.png)

![2-(4-methylphenoxy)-N-[3-(5-methyl-2-thienyl)-1,2,4-thiadiazol-5-yl]acetamide](/img/structure/B4935106.png)

![propyl 2-(7-methyl-4-oxo-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-3(4H)-yl)butanoate](/img/structure/B4935117.png)

![2-({5-[(3,5-dimethylphenoxy)methyl]-1,3,4-oxadiazol-2-yl}thio)-N-(5-methyl-4-phenyl-1,3-thiazol-2-yl)acetamide](/img/structure/B4935139.png)